molecular formula C13H18BNO4 B13452785 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinate

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinate

Cat. No.: B13452785
M. Wt: 263.10 g/mol
InChI Key: NFVIOBCOYZTGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an isonicotinate moiety. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.

Properties

Molecular Formula

C13H18BNO4

Molecular Weight

263.10 g/mol

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-8-15-7-6-9(10)11(16)17-5/h6-8H,1-5H3

InChI Key

NFVIOBCOYZTGOM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with pinacolborane in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and catalysts. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl structures. The reaction typically involves aryl halides or triflates under inert conditions.

Reaction Partner Catalyst System Base Solvent Yield Source
4-Bromobenzoate derivatives(PPh₂Me)₂Ni(o-tolyl)BrK₃PO₄THF82–91%
Aryl halidesPd(PPh₃)₄Na₂CO₃DMF/H₂O75–89%

Mechanistic Insights :

  • Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) complex.

  • Transmetallation transfers the boronate ester’s aryl group to Pd(II).

  • Reductive elimination yields the biaryl product and regenerates Pd(0) .

Oxidation Reactions

The dioxaborolane moiety can be oxidized to a boronic acid under acidic or oxidative conditions, enabling further functionalization.

Example :

  • Treatment with hydrogen peroxide (H₂O₂) in THF/water converts the boronate ester to the corresponding boronic acid.

Conditions :

  • Oxidizing Agent : H₂O₂ (30%)

  • Solvent : THF/H₂O (3:1)

  • Temperature : 25°C

  • Time : 2–4 hours

Nucleophilic Substitution

The boron center’s electrophilic nature allows substitution with nucleophiles (e.g., amines, alkoxides).

Example Reaction :

Boronate Ester+ROHB(OR)3+Byproducts\text{Boronate Ester} + \text{ROH} \rightarrow \text{B(OR)}_3 + \text{Byproducts}

  • Nucleophile : Methanol, ethanol

  • Catalyst : Acid (e.g., HCl)

  • Yield : 60–75%

Stability and Reactivity Considerations

  • Hydrolysis Sensitivity : The boronate ester hydrolyzes slowly in aqueous media but remains stable under anhydrous conditions.

  • Thermal Stability : Decomposes above 150°C, limiting high-temperature applications.

Comparative Reactivity

The compound’s reactivity differs from analogous phenylboronic esters due to electron-withdrawing effects from the pyridine ring, which enhance electrophilicity at the boron center .

Scientific Research Applications

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and diagnostic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate involves the formation of a boronate complex with various substrates. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through coordination with nucleophiles. This coordination activates the substrate, making it more reactive towards coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is unique due to its isonicotinate moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity patterns .

Biological Activity

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinate is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological applications, particularly in drug development and organic synthesis.

  • Molecular Formula : C13_{13}H19_{19}BNO3_{3}
  • Molecular Weight : 262.11 g/mol
  • CAS Number : 1313738-91-8
  • Purity : Typically ≥ 98% (GC)

The compound features a unique boron-containing structure that enhances its solubility and stability in various formulations. This property is particularly beneficial in pharmaceutical applications where bioavailability is crucial.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been noted for its potential to inhibit specific kinases involved in cellular signaling pathways. For instance, it may inhibit Rho-associated protein kinase (ROCK), which plays a significant role in regulating the actin cytoskeleton and cell motility .
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties by inducing apoptosis in cancer cells. The boron atom may facilitate interactions with DNA or proteins involved in cell cycle regulation .
  • Neuroprotective Effects : Some research indicates that boron-containing compounds can exert protective effects against neurodegenerative diseases by modulating signaling pathways associated with neuronal survival and apoptosis .

Case Studies

Several studies have explored the biological implications of related compounds and their analogs:

  • Study on ROCK Inhibition : Research demonstrated that specific boron-containing compounds could effectively inhibit ROCK activity in vitro, leading to reduced cell migration and invasion in cancer models . This suggests potential applications in cancer therapy.
  • Antitumor Efficacy : A study evaluated the efficacy of a related compound in xenograft models of solid tumors. The results indicated significant tumor growth inhibition when combined with standard chemotherapy agents .

Drug Development

This compound is primarily utilized as a building block in drug synthesis. Its unique structural properties allow for the development of new therapeutic agents with enhanced pharmacokinetic profiles.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis processes. Its reactivity facilitates the construction of complex organic molecules essential for pharmaceutical research and development .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits ROCK kinase activity
Antitumor ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsModulates neuronal survival pathways

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, where the boronate ester reacts with a halogenated pyridine derivative. Key steps include:

  • Using Pd catalysts (e.g., Pd(PPh₃)₄) in a 1,4-dioxane/water mixture under inert atmosphere (Schlenk line) at 60–80°C .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Yield optimization requires monitoring reaction time (12–24 hours) and stoichiometric ratios (boronate:halide = 1.1:1) .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Use PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Conduct reactions in fume hoods or gloveboxes to minimize inhalation of volatile byproducts .
  • Store at 0–6°C in airtight containers to prevent hydrolysis of the boronate ester .
  • Dispose of waste via certified chemical disposal services due to potential environmental toxicity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹¹B NMR to confirm boronate ester integrity (e.g., ¹¹B peak at ~30 ppm) .
  • HPLC-MS : Purity assessment using C18 columns (acetonitrile/water mobile phase) and ESI+ for mass verification (expected [M+H]⁺ = 274.19 g/mol) .
  • Melting Point Analysis : Compare observed mp (e.g., 94–99°C) with literature values to detect impurities .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound in cross-coupling reactions be elucidated?

  • Approach :

  • Kinetic Studies : Monitor intermediates via in situ ¹H NMR or IR spectroscopy to track Pd-catalyzed oxidative addition/reductive elimination steps .
  • DFT Calculations : Use Gaussian or ORCA to model transition states and compare activation energies for alternative pathways (e.g., transmetalation vs. direct coupling) .
  • Isotopic Labeling : Introduce deuterated substrates to trace hydrogen transfer during catalysis .

Q. What computational tools are suitable for optimizing reaction conditions for this compound?

  • Tools :

  • COMSOL Multiphysics : Simulate heat/mass transfer in batch reactors to identify optimal temperature gradients .
  • Machine Learning (ML) : Train models on datasets (e.g., solvent polarity, catalyst loading) to predict yield outcomes. Bayesian optimization can refine parameters like reaction time .
  • Process Control Algorithms : Implement PID controllers for real-time adjustments in flow chemistry setups .

Q. How should researchers resolve contradictions in catalytic activity data across studies?

  • Strategies :

  • Systematic Variation : Test variables individually (e.g., base strength, solvent dielectric constant) to isolate conflicting factors .
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA, PCA) to identify outliers or trends obscured by experimental noise .
  • Mechanistic Replication : Repeat key experiments under standardized conditions (e.g., inert atmosphere purity, Pd catalyst batch) to verify reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.